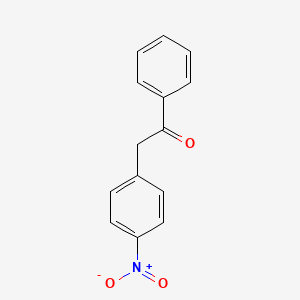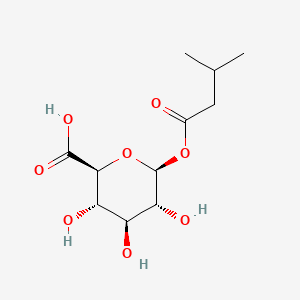
Isovalerylglucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isovalerylglucuronide belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. Isovalerylglucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). Isovalerylglucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, isovalerylglucuronide is primarily located in the cytoplasm. Isovalerylglucuronide participates in a number of enzymatic reactions. In particular, Isovalerylglucuronide and uridine 5'-diphosphate can be biosynthesized from uridine diphosphate glucuronic acid through its interaction with the enzyme UDP-glucuronosyltransferase 2B11. In addition, Isovalerylglucuronide can be converted into D-glucuronic acid through the action of the enzyme Beta-glucuronidase. In humans, isovalerylglucuronide is involved in the starch and sucrose metabolism pathway. Isovalerylglucuronide is also involved in several metabolic disorders, some of which include the glycogenosis, type iii. cori disease, debrancher glycogenosis pathway, the glycogenosis, type iv. amylopectinosis, anderson disease pathway, the mucopolysaccharidosis vi. sly syndrome pathway, and the glycogenosis, type vi. hers disease pathway.
Aplicaciones Científicas De Investigación
1. Identification and Metabolism in Isovaleric Acidemia
Isovalerylglucuronide has been identified as a new urinary metabolite in patients with isovaleric acidemia, a genetic disorder affecting leucine metabolism. It undergoes intramolecular rearrangements in alkaline solutions, resulting in isomers with different gas chromatographic positions. The presence of isovalerylglucuronide suggests its role in detoxification of isovalerate in isovaleric acidemia, although its excretion was found to be a transient phenomenon (Dorland et al., 1983).
2. Role in Isovaleric Acidemia Clinical Manifestations
Research indicates that isovaleric acidemia (IVA), characterized by poor feeding, vomiting, and lethargy, involves the excretion of multiple intermediate metabolites like isovalerylglucuronide. These metabolites help in understanding the biochemical abnormalities and clinical conditions of IVA patients (Loots et al., 2005).
3. Implications in Diagnostic and Therapeutic Approaches
Isovalerylglucuronide's identification in isovaleric acidemia highlights the importance of comprehensive metabolic profiling for accurate diagnosis and management. This knowledge can influence therapeutic strategies like dietary modifications and supplements to manage the accumulation of toxic metabolites in IVA patients (Kasapkara et al., 2011).
4. Analytical Detection and Monitoring
Advanced analytical techniques have identified isovalerylglucuronide in urine samples of IVA patients. Techniques like liquid chromatography-mass spectrometry (LC-MS) enable the detection and quantification of isovalerylglucuronide, facilitating monitoring of disease progression and response to therapy (Ito et al., 1995).
Propiedades
Número CAS |
88070-93-3 |
|---|---|
Fórmula molecular |
C11H18O8 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methylbutanoyloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O8/c1-4(2)3-5(12)18-11-8(15)6(13)7(14)9(19-11)10(16)17/h4,6-9,11,13-15H,3H2,1-2H3,(H,16,17)/t6-,7-,8+,9-,11+/m0/s1 |
Clave InChI |
VOJAALAAOYUSCT-ZCLKDUABSA-N |
SMILES isomérico |
CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES |
CC(C)CC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
SMILES canónico |
CC(C)CC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Otros números CAS |
88070-93-3 |
Descripción física |
Solid |
Sinónimos |
isovaleryl-beta-D-glucuronide isovalerylglucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



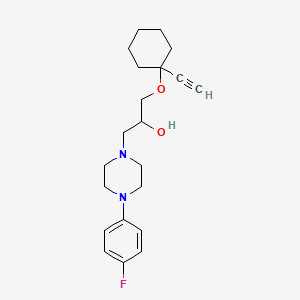
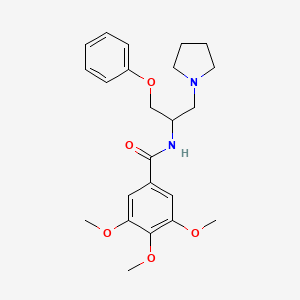
![2-[Carboxymethyl(ethyl)amino]acetic acid](/img/structure/B1614725.png)
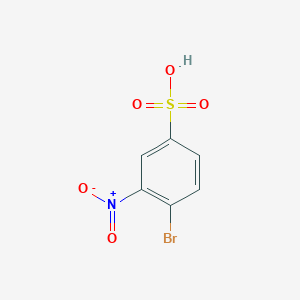


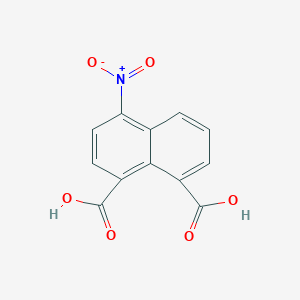
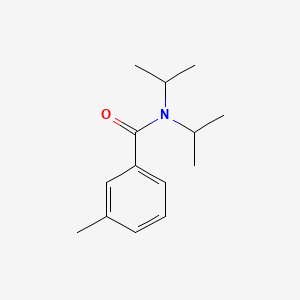
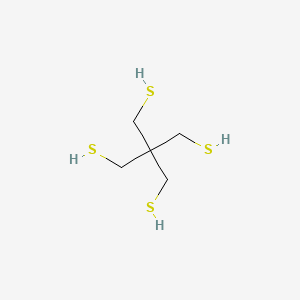



![[(Anilinocarbonyl)amino]acetic acid](/img/structure/B1614742.png)
